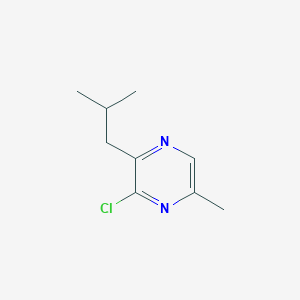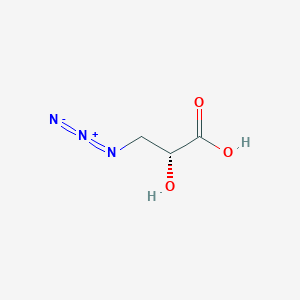
(R)-3-azido-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Hydroxy-3-azidopropionic acid is a chiral compound with significant interest in organic chemistry and biochemistry due to its unique structure and reactivity. This compound features a hydroxyl group, an azido group, and a carboxylic acid group attached to a three-carbon backbone, making it a versatile intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-3-azidopropionic acid typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor such as ®-2,3-dihydroxypropionic acid.
Azidation: The hydroxyl group at the 3-position is converted to an azido group using reagents like sodium azide (NaN₃) under suitable conditions, such as in the presence of a catalyst or under specific temperature and pH conditions.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired ®-2-Hydroxy-3-azidopropionic acid in high purity.
Industrial Production Methods
Industrial production of ®-2-Hydroxy-3-azidopropionic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
®-2-Hydroxy-3-azidopropionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of ®-2-oxo-3-azidopropionic acid.
Reduction: Formation of ®-2-hydroxy-3-aminopropionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
®-2-Hydroxy-3-azidopropionic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of ®-2-Hydroxy-3-azidopropionic acid involves its interaction with various molecular targets and pathways:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes, which is useful in bioconjugation and drug development.
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
®-2-Hydroxy-3-aminopropionic acid: Similar structure but with an amine group instead of an azido group.
®-2,3-Dihydroxypropionic acid: Lacks the azido group, featuring two hydroxyl groups instead.
Uniqueness
®-2-Hydroxy-3-azidopropionic acid is unique due to the presence of both a hydroxyl and an azido group, providing a versatile platform for various chemical modifications and applications. Its chiral nature also adds to its significance in stereoselective synthesis and research.
属性
CAS 编号 |
111651-48-0 |
|---|---|
分子式 |
C3H5N3O3 |
分子量 |
131.09 g/mol |
IUPAC 名称 |
(2R)-3-azido-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H5N3O3/c4-6-5-1-2(7)3(8)9/h2,7H,1H2,(H,8,9)/t2-/m1/s1 |
InChI 键 |
NEYYWZWMFRJFDX-UWTATZPHSA-N |
手性 SMILES |
C([C@H](C(=O)O)O)N=[N+]=[N-] |
规范 SMILES |
C(C(C(=O)O)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



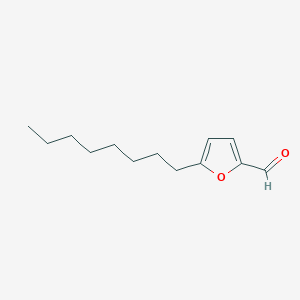
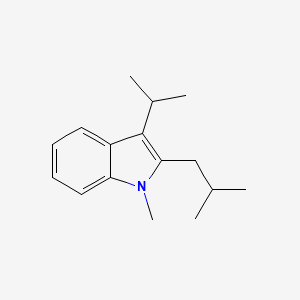
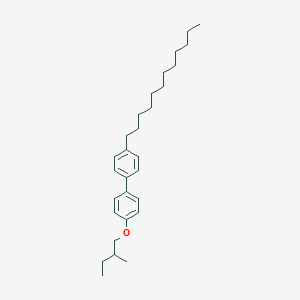

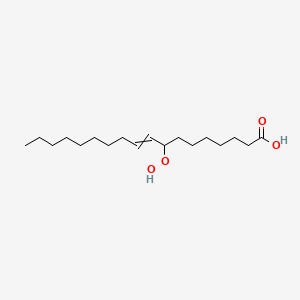
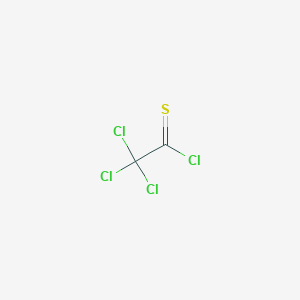
![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
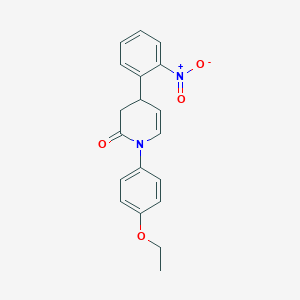
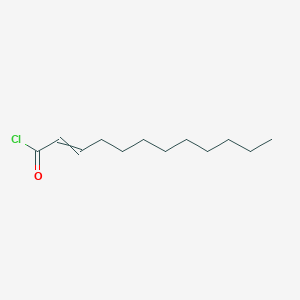
![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)

